molecular formula C13H12N2O B8120181 3-(3-Aminophenyl)benzamide

3-(3-Aminophenyl)benzamide

Cat. No.: B8120181
M. Wt: 212.25 g/mol
InChI Key: RIJJOGOFNTWFNA-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)benzamide is an organic compound with the molecular formula C13H12N2O It is a benzamide derivative where an amino group is attached to the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with aniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

    Step 1: Reaction of 3-nitrobenzoyl chloride with aniline in the presence of a base such as pyridine or triethylamine to form 3-(3-nitrophenyl)benzamide.

    Step 2: Reduction of the nitro group using a reducing agent like iron powder in acetic acid or catalytic hydrogenation to yield this compound.

Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Aminophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

3-(3-Aminophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)benzamide, particularly as an HDAC inhibitor, involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and altered gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells .

Comparison with Similar Compounds

  • N-(2-Aminophenyl)benzamide
  • N-(4-Aminophenyl)benzamide
  • N-(3-Aminophenyl)acetamide

Comparison: 3-(3-Aminophenyl)benzamide is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its ortho and para isomers, the meta position provides distinct steric and electronic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(3-aminophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,14H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJJOGOFNTWFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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